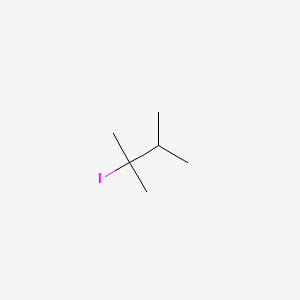

2-Iodo-2,3-dimethylbutane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-iodo-2,3-dimethylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-5(2)6(3,4)7/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNFUXYRTWHXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336817 | |

| Record name | 2-Iodo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-59-2 | |

| Record name | 2-Iodo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Highly Branched Alkyl Iodides in Synthetic Strategies

Highly branched alkyl iodides, such as 2-Iodo-2,3-dimethylbutane, are valuable substrates in organic synthesis, primarily due to the nature of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and elimination reactions. msu.edu This high reactivity makes alkyl iodides key intermediates in the formation of a wide array of functional groups. byjus.com

However, the synthetic utility of highly branched tertiary alkyl halides like this compound is nuanced. Due to significant steric hindrance around the tertiary carbon center, they are generally unreactive in S(_N)2 reactions. msu.eduquora.com Instead, their reactions are dominated by S(_N)1 and elimination (E1 and E2) pathways. quora.comacs.org The choice between substitution and elimination is often dictated by the nature of the nucleophile/base and the reaction conditions. Strong, bulky bases tend to favor elimination, while weaker, less-hindered nucleophiles in polar protic solvents can lead to substitution products. quora.commasterorganicchemistry.com

The solvolysis of tertiary alkyl iodides, where the solvent acts as the nucleophile, is a classic example of an S(_N)1 reaction. libretexts.org Studies on the solvolysis of t-butyl iodide and other tertiary alkyl iodides have provided deep insights into the formation and stability of carbocation intermediates. rsc.orgacs.org For instance, the solvolysis of this compound in acetic acid containing potassium acetate (B1210297) yields a mixture of substitution and elimination products, highlighting the competitive nature of these reaction pathways. chegg.com

Historical Perspectives on the Study of Tertiary Alkyl Halide Reactivity

The study of the reactivity of tertiary alkyl halides has been a cornerstone in the development of mechanistic organic chemistry. Early investigations into the solvolysis of these compounds were pivotal in establishing the concept of the S(_N)1 reaction mechanism and the existence of carbocation intermediates.

The work of chemists like Ingold was fundamental in elucidating the factors that govern nucleophilic substitution reactions. quora.com It was observed that tertiary alkyl halides react much faster than primary or secondary halides under conditions that favor ionization, such as in polar protic solvents. quora.com This enhanced reactivity is attributed to the relative stability of the resulting tertiary carbocation.

Further studies have explored the nuances of these reactions, including the role of the solvent, the nature of the leaving group, and the structure of the alkyl group. acs.org For example, the reactivity of alkyl halides increases in the order R-Cl < R-Br < R-I, reflecting the decreasing strength of the C-X bond. msu.edu The solvolysis of tertiary alkyl halides has been shown to be sensitive to the polarity of the solvent, with more polar solvents accelerating the reaction by stabilizing the transition state leading to the carbocation. libretexts.org Research into the solvolysis of crowded tertiary alkyl chlorides has also highlighted the importance of steric effects and the potential for hindered solvation of the intermediate carbocation. These historical and ongoing studies continue to refine our understanding of reaction mechanisms in organic chemistry.

Reactivity and Mechanistic Studies of 2 Iodo 2,3 Dimethylbutane

Nucleophilic Substitution Reactions Involving 2-Iodo-2,3-dimethylbutane

Nucleophilic substitution reactions of this compound are characterized by the formation of a carbocation intermediate, a hallmark of the SN1 mechanism. The steric hindrance around the tertiary carbon atom largely prevents the direct backside attack required for an SN2 reaction.

Tertiary alkyl halides, such as this compound, predominantly undergo substitution via the SN1 pathway. quora.comchemistrysteps.commasterorganicchemistry.com The central carbon atom, bonded to three other carbon atoms, is sterically hindered, making it difficult for a nucleophile to approach for a backside attack characteristic of the SN2 mechanism. quora.comspcmc.ac.in The rate of SN2 reactions is highly sensitive to steric bulk, with reactivity decreasing significantly from methyl to primary to secondary, and being virtually nonexistent for tertiary halides. masterorganicchemistry.com

Conversely, the SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate. quora.commasterorganicchemistry.com The stability of this carbocation is a key factor influencing the reaction rate. Tertiary carbocations are the most stable due to hyperconjugation and the electron-donating inductive effects of the alkyl groups. chemistrysteps.com This stability facilitates their formation, making the SN1 pathway favorable for tertiary substrates. quora.comquizlet.com

Interactive Table: Relative Rates of SN1 and SN2 Reactions for Alkyl Halides

| Substrate Type | SN1 Reactivity | SN2 Reactivity | Primary Reason |

| Methyl | Very Low | Very High | Minimal steric hindrance for SN2; highly unstable carbocation for SN1. |

| Primary | Low | High | Low steric hindrance for SN2; unstable primary carbocation for SN1. |

| Secondary | Moderate | Moderate | Moderate steric hindrance and moderately stable carbocation allow both pathways. |

| Tertiary | Very High | Very Low | Highly stable carbocation for SN1; significant steric hindrance for SN2. quora.commasterorganicchemistry.com |

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. For this compound, solvolysis reactions proceed through an SN1 mechanism. chegg.com The rate of these reactions is dependent on the stability of the carbocation formed and the ionizing ability of the solvent.

In a solvent like acetic acid, this compound will first ionize to form a tertiary carbocation and an iodide ion. The acetic acid molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the substitution product. The kinetics of this reaction are first-order, depending only on the concentration of the alkyl halide, as the formation of the carbocation is the rate-determining step. quizlet.com

A study of the solvolysis of this compound in acetic acid containing potassium acetate (B1210297) has been shown to yield three main products. chegg.com This suggests that besides the direct substitution product, elimination and potentially rearrangement products are also formed.

The nature of the leaving group is a critical factor in nucleophilic substitution reactions. A good leaving group is a species that is stable on its own, typically a weak base. jove.comquimicaorganica.org Among the common halides, iodide is considered an excellent leaving group. libretexts.org

The stability of the halide anions as leaving groups can be correlated with the pKa of their conjugate acids (the hydrohalic acids). jove.com Hydroiodic acid (HI) is the strongest acid among the hydrohalic acids, meaning its conjugate base, the iodide ion (I⁻), is the weakest base and therefore the most stable and best leaving group. jove.comlibretexts.org This is due to the large size of the iodide ion, which allows the negative charge to be dispersed over a larger volume, leading to greater stability. stackexchange.com The high polarizability of the iodide ion also contributes to its excellent leaving group ability. stackexchange.com

Interactive Table: Comparison of Halide Leaving Groups

| Halide | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| F⁻ | HF | 3.2 | Poor |

| Cl⁻ | HCl | -7 | Good |

| Br⁻ | HBr | -9 | Very Good |

| I⁻ | HI | -10 | Excellent jove.comlibretexts.org |

Carbocation rearrangements are common in reactions involving carbocation intermediates, especially when a more stable carbocation can be formed. csbsju.edulibretexts.org While the tertiary carbocation formed from this compound is already quite stable, rearrangements are frequently observed in the synthesis of this compound from its precursors.

For example, the reaction of 3,3-dimethylbutan-2-ol with a hydrogen halide like HBr can lead to the formation of 2-bromo-2,3-dimethylbutane (B3344068) instead of the expected 3-bromo-2,2-dimethylbutane. csbsju.edubrainly.com This occurs because the initial secondary carbocation formed upon protonation and loss of water undergoes a 1,2-methide shift (a type of alkyl shift) to form the more stable tertiary carbocation. csbsju.edulibretexts.org This rearranged carbocation is then attacked by the bromide ion to give the final product. The application of heat often facilitates these rearrangement processes. brainly.com

Elimination Reactions of this compound

Elimination reactions are another major pathway for tertiary alkyl halides like this compound, often competing with SN1 reactions. These reactions involve the removal of a proton and the leaving group from adjacent carbon atoms to form an alkene.

For tertiary substrates, elimination can proceed through either the E1 or E2 mechanism. The E1 reaction, like the SN1 reaction, is a two-step process involving the formation of a carbocation intermediate. The E2 reaction is a one-step, concerted process that requires a strong base. masterorganicchemistry.com With a tertiary substrate like this compound, E1 reactions are common, especially in the presence of a weak base. Strong bases will favor the E2 pathway. youtube.com

The regioselectivity of these elimination reactions, meaning which constitutional isomer of the alkene is formed as the major product, is generally governed by the Saytzeff (or Zaitsev) rule. tutorchase.comgeeksforgeeks.orglibretexts.org This rule states that the more substituted (and therefore more stable) alkene will be the major product. geeksforgeeks.orgyoutube.com In the case of this compound, removal of a proton from the adjacent tertiary carbon would lead to the formation of 2,3-dimethyl-2-butene (B165504) (a tetrasubstituted alkene), while removal of a proton from one of the primary methyl groups would yield 2,3-dimethyl-1-butene (B117154) (a disubstituted alkene). According to the Saytzeff rule, 2,3-dimethyl-2-butene would be the major product. libretexts.org

The Hofmann rule, which predicts the formation of the less substituted alkene as the major product, is generally observed when a bulky base is used or when the leaving group is large and sterically demanding, such as in the Hofmann elimination of quaternary ammonium (B1175870) salts. tutorchase.commasterorganicchemistry.com For the elimination of this compound with a small, strong base like ethoxide, the Saytzeff product is expected to predominate. tutorchase.comlibretexts.org

Interactive Table: Predicted Products of Elimination of this compound

| Elimination Product | Alkene Substitution | Predicted Major/Minor Product (Saytzeff Conditions) |

| 2,3-dimethyl-2-butene | Tetrasubstituted | Major libretexts.org |

| 2,3-dimethyl-1-butene | Disubstituted | Minor |

Organometallic Reactions Utilizing this compound

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis for forming new carbon-carbon bonds. leah4sci.commnstate.eduwikipedia.orglibretexts.orgaskfilo.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.commnstate.eduwikipedia.orglibretexts.orglibretexts.org The ether solvent is crucial as it stabilizes the Grignard reagent by forming a complex with the magnesium center. wikipedia.orglibretexts.org

The formation of a Grignard reagent from this compound (thexyl iodide) would proceed by the insertion of magnesium into the carbon-iodine bond. While tertiary alkyl halides can form Grignard reagents, their reactivity can be influenced by steric hindrance. These reagents are strong bases and can be protonated by water or alcohols. mnstate.edu They react with a variety of electrophiles, most notably carbonyl compounds like aldehydes, ketones, and esters, to form alcohols. leah4sci.commnstate.edulibretexts.org

Lithium-halogen exchange is a fundamental reaction for preparing organolithium compounds, especially from aryl and vinyl halides. wikipedia.orgwikipedia.orgharvard.edumasterorganicchemistry.com This reaction typically involves treating an organic halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817). wikipedia.orgpsu.edu The exchange is a kinetically controlled process and is generally very fast, often occurring at low temperatures. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For tertiary alkyl iodides like this compound, direct reaction with lithium metal can also form the corresponding organolithium reagent. wikipedia.orgwikipedia.orgpsu.edu However, the use of tert-butyllithium for exchange can be complicated by its reaction with the resulting tert-butyl iodide. psu.edu The generation of tertiary organolithium reagents has also been achieved through reductive lithiation from other precursors like nitriles. nih.gov These organolithium intermediates are highly reactive nucleophiles and strong bases. libretexts.orgwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. rsc.org The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govuwindsor.ca

Suzuki Coupling: This reaction couples an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. rsc.orgorganic-chemistry.org While initially developed for aryl and vinyl halides, methods for the Suzuki coupling of unactivated tertiary alkyl halides have been established using nickel catalysts. nih.govmit.edu These reactions allow for the formation of all-carbon quaternary centers without isomerization of the alkyl group. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, variations for alkyl halides exist, although they can be more challenging.

Negishi Coupling: This reaction couples an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.orgacs.org It is known for its high functional group tolerance and has been applied to a wide range of substrates, including alkyl halides. wikipedia.orgacs.org Nickel catalysts are also effective for Negishi couplings. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) |

|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)2) | Pd or Ni catalyst, Base |

| Heck | Alkene | Pd catalyst, Base |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst |

Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-halide bond of organic halides. ijmpronline.com This method is particularly effective for organic iodides and can tolerate a wide range of functional groups. ijmpronline.com The use of activated zinc, such as Rieke zinc, allows for the formation of secondary and tertiary alkylzinc bromides in high yield. acs.org

The direct insertion of zinc into this compound would yield the corresponding thexylzinc iodide. These organozinc reagents are valuable intermediates in organic synthesis. For instance, they can be used in multicomponent reactions, such as the Mannich reaction, to produce α-branched amines. beilstein-journals.orgresearchgate.net They are also key partners in Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.orgacs.org The presence of lithium salts, like LiCl, can be essential for the efficiency of subsequent coupling reactions. beilstein-journals.orgresearchgate.net

Radical Reactions Involving the 2,3-Dimethylbutan-2-yl Radical Intermediate

The 2,3-dimethylbutan-2-yl radical is a key intermediate in a variety of transformations starting from this compound. Its formation and subsequent reactions are central to understanding the radical-mediated chemistry of this alkyl iodide.

Alkyl radicals, including the 2,3-dimethylbutan-2-yl radical, can be generated from their corresponding alkyl iodides through several methods. One prominent method involves halogen-atom transfer (XAT) processes. These processes can be initiated electrochemically, offering a mild and controlled way to generate radicals. rsc.orgnih.govnih.govresearchgate.netresearchgate.net The generation of alkyl radicals from unactivated alkyl halides, such as this compound, can be challenging due to their low reduction potentials. nih.govnih.govresearchgate.net However, electrochemical strategies have been developed to overcome this, avoiding the need for sacrificial metal anodes or external chemical oxidants. rsc.orgnih.govnih.govresearchgate.net For instance, α-aminoalkyl radicals, generated through anodic oxidation, have been shown to be effective XAT reagents for the activation of unactivated alkyl iodides. nih.govnih.govresearchgate.net

The general scheme for the generation of an alkyl radical (R•) from an alkyl iodide (R-I) via an electrochemical XAT process can be represented as:

R-I + [XAT agent]• → R• + [XAT agent]-I

In the context of this compound, this would involve the formation of the tertiary 2,3-dimethylbutan-2-yl radical.

Electrochemical halogen-atom transfer (XAT) represents a significant advancement in the alkylation of C(sp²)–H bonds using unactivated alkyl iodides like this compound. rsc.org This method facilitates the formation of carbon-carbon bonds under mild conditions and demonstrates a broad tolerance for various functional groups. rsc.orgnih.gov The process typically involves the generation of an alkyl radical from the alkyl iodide, which then adds to a suitable acceptor. nih.gov

In a typical electrochemical XAT alkylation, the following steps are proposed:

Generation of a radical species (the XAT agent) at the anode.

The XAT agent abstracts the iodine atom from the alkyl iodide (e.g., this compound) to form the corresponding alkyl radical (the 2,3-dimethylbutan-2-yl radical).

The alkyl radical adds to an electron-deficient alkene, generating a new radical intermediate.

This new radical is then reduced at the cathode to a carbanion, which is subsequently protonated to yield the final alkylated product. nih.gov

This electrochemical approach provides a sustainable alternative to traditional methods that often require harsh reagents or transition metal catalysts. nih.govnih.gov

While not extensively detailed for the 2,3-dimethylbutan-2-yl radical specifically within the searched literature, the self-coupling of radicals is a fundamental process in radical chemistry. When the concentration of radical intermediates is high, they can dimerize. In the case of the 2,3-dimethylbutan-2-yl radical, a self-coupling reaction would lead to the formation of 2,2,3,3-tetramethylbutane. The formation of 2,3-dimethylbutane (B166060) can also occur through hydrogen abstraction from a suitable donor by the 2,3-dimethylbutan-2-yl radical. For instance, the photochlorination of 2,3-dimethylbutane in certain solvents can yield 2-chloro-2,3-dimethylbutane (B1595545) as the major product, indicating the formation of the 2,3-dimethylbutan-2-yl radical which then reacts with a chlorine source. researchgate.net

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl-containing compounds. rsc.org While the carbonylation of aryl halides is well-established, the corresponding reaction with alkyl halides, including this compound, presents challenges due to the lower stability of the palladium intermediates. rsc.org However, recent advancements have enabled the carbonylation of activated alkyl halides through pathways involving radical intermediates. rsc.org These reactions can be used to prepare carboxylic acid derivatives by reacting the alkyl halide with carbon monoxide and a nucleophile, such as an alcohol or amine. rsc.org

A general scheme for such a reaction is:

R-I + CO + Nu-H → R-CO-Nu + HI

In some cases, four-component reactions have been developed, combining an alkyl halide, carbon monoxide, an alkene or alkyne, and a nucleophile. rsc.orgnih.gov The use of formic acid as a source of carbon monoxide in palladium-catalyzed carbonylations has also been reported. nih.gov

Table 1: Research Findings on Radical Reactions of this compound and Related Systems

| Reaction Type | Key Findings | References |

|---|---|---|

| Generation of Alkyl Radicals | Electrochemical methods, particularly XAT processes, are effective for generating alkyl radicals from unactivated alkyl iodides under mild conditions. | rsc.orgnih.govnih.govresearchgate.net |

| Electrochemical Alkylation (XAT) | Enables the C(sp²)–H bond alkylation using unactivated alkyl iodides with good functional group tolerance. | rsc.org |

| Radical Self-Coupling/Abstraction | The 2,3-dimethylbutan-2-yl radical can undergo reactions like hydrogen abstraction to form 2,3-dimethylbutane. | researchgate.net |

| Carbonylation Reactions | Palladium-catalyzed carbonylation of activated alkyl halides can proceed via radical intermediates to form carboxylic acid derivatives. | rsc.org |

Rearrangement Reactions in the Context of this compound Transformations

Rearrangement reactions are a common feature in the chemistry of carbocations, and they can also be observed in transformations involving this compound, particularly under conditions that favor carbocation formation. For example, the reaction of 3,3-dimethylbut-1-ene with hydrogen iodide (HI) can lead to the formation of this compound. doubtnut.com This transformation proceeds through a carbocation intermediate. The initial protonation of the alkene can form a secondary carbocation, which can then rearrange to a more stable tertiary carbocation via a hydride or methyl shift before being trapped by the iodide ion. doubtnut.com

Similarly, the reaction of 2,3-dimethyl-1-butanol with HI is reported to be slow and yields this compound as the major product, which is also explained by a mechanism involving a carbocation rearrangement. chegg.com The solvolysis of this compound in acetic acid, a reaction proceeding through an SN1 mechanism, also involves the formation of a tertiary carbocation intermediate, which can then lead to substitution and elimination products. chegg.com

Advanced Spectroscopic and Structural Analysis in Research on 2 Iodo 2,3 Dimethylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating reaction mechanisms and studying the conformational preferences of molecules like 2-iodo-2,3-dimethylbutane. nih.gov While a specific spectrum for this compound is not widely published, the principles can be understood from its parent alkane, 2,3-dimethylbutane (B166060). The proton NMR (¹H NMR) spectrum of the highly symmetrical 2,3-dimethylbutane shows only two distinct signals, corresponding to the twelve equivalent methyl (CH₃) protons and the two equivalent methine (CH) protons. docbrown.info The signal for the methyl protons appears as a doublet due to splitting by the single adjacent methine proton, while the methine proton signal is split into a multiplet by the surrounding methyl protons. docbrown.info

For this compound, the introduction of the iodine atom at the C2 position breaks this symmetry. This results in a more complex spectrum with distinct chemical shifts for the protons on each methyl group and the remaining methine proton. The electron-withdrawing effect of the iodine atom would cause a downfield shift for the protons closest to it.

In mechanistic studies, NMR is invaluable for monitoring the progress of reactions in real-time. nih.gov For instance, in solvolysis reactions of this compound, ¹H and ¹³C NMR can be used to track the disappearance of the starting material and the appearance of substitution and elimination products. chegg.com Isotope labeling, often using deuterium, in conjunction with NMR, can provide definitive evidence for proposed reaction intermediates and pathways. nih.gov

Conformational analysis of flexible molecules like this compound can also be performed using advanced NMR techniques. copernicus.org By studying NMR parameters such as coupling constants and through-space interactions (via Nuclear Overhauser Effect, NOE), the relative populations of different rotational isomers (rotamers) can be determined. copernicus.org For the related 2,3-dimethylbutane, studies have focused on the staggered conformations around the central C2-C3 bond to determine the most stable arrangement. vaia.com Similar principles apply to this compound, where steric interactions between the bulky iodine atom and the adjacent methyl groups will significantly influence the conformational equilibrium.

Table 1: Predicted ¹H NMR Data for 2,3-Dimethylbutane vs. This compound

| Compound | Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| 2,3-Dimethylbutane | -CH₃ (12H) | ~0.9 | Doublet |

| -CH (2H) | ~1.4 | Multiplet (Septet) | |

| This compound | C2-(CH₃)₂ (6H) | Higher (Downfield) | Singlet |

| C3-CH (1H) | Higher (Downfield) | Multiplet | |

| C3-(CH₃)₂ (6H) | Lower (Upfield) | Doublet |

Note: This table is predictive and based on general principles of NMR spectroscopy.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. docbrown.info For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.07 g/mol ). nih.govnist.gov

The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond. libretexts.org In this case, the loss of an iodine radical (I•) would generate a tertiary carbocation, the 2,3-dimethylbutan-2-yl cation, with an m/z of 85. This peak is expected to be prominent due to the high stability of tertiary carbocations.

Another significant fragmentation pathway involves the cleavage of C-C bonds. libretexts.org For branched alkanes, fragmentation often occurs at the branch points to form the most stable carbocation. vaia.com For instance, the fragmentation of the parent alkane, 2,3-dimethylbutane, shows a base peak at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺), and another significant peak at m/z 71. vaia.comdocbrown.info For this compound, cleavage of the C2-C3 bond can lead to the formation of an isopropyl radical and a tertiary iodinated carbocation, or vice-versa. The fragmentation of the [M-I]⁺ ion (m/z 85) would likely follow patterns similar to those of 2,2-dimethylbutane, which also forms a tertiary carbocation and shows a significant fragment at m/z 57, corresponding to the tert-butyl cation. vaia.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 212 | Molecular Ion | [C₆H₁₃I]⁺ | The parent ion. nih.gov |

| 127 | Iodine Cation | [I]⁺ | Characteristic peak for iodine-containing compounds. |

| 85 | 2,3-Dimethylbutan-2-yl Cation | [C₆H₁₃]⁺ | Loss of iodine radical; expected to be a major peak. |

| 57 | tert-Butyl Cation | [C(CH₃)₃]⁺ | Possible from rearrangement and fragmentation of the m/z 85 ion. vaia.com |

| 43 | Isopropyl Cation | [CH(CH₃)₂]⁺ | Common fragment from the hydrocarbon backbone. docbrown.info |

This table is based on established fragmentation patterns for alkyl halides and branched alkanes.

Vibrational Spectroscopy (IR, Raman) in Reaction Monitoring and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of this compound. docbrown.info The IR spectrum of a molecule reveals the frequencies at which its bonds vibrate upon absorbing infrared radiation. These frequencies are characteristic of specific functional groups and bond types.

For this compound, the IR spectrum is dominated by absorptions corresponding to the hydrocarbon framework. nih.gov Strong C-H stretching vibrations are expected in the 2880-2980 cm⁻¹ region. docbrown.info C-H bending and deformation vibrations for the methyl (CH₃) and methine (CH) groups appear in the fingerprint region (below 1500 cm⁻¹), typically around 1365-1480 cm⁻¹. docbrown.info The C-I stretching vibration is a key feature, though it appears at the low-frequency end of the spectrum, typically in the range of 480-600 cm⁻¹, making it sometimes difficult to observe with standard equipment.

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy. For a highly symmetrical molecule, certain vibrations may be "Raman active" but "IR inactive," and vice versa. Conformational studies of related molecules, such as 2,3-dinitro-2,3-dimethylbutane, have successfully used a combination of IR and Raman spectroscopy to identify different rotamers present in solid and solution phases. rsc.org By comparing the spectra at different temperatures or in different solvents, the equilibrium between different conformers of this compound could be investigated. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |

| C-H Stretch (sp³) | 2880 - 2980 | IR, Raman |

| C-H Bend/Deformation | 1365 - 1480 | IR, Raman |

| C-C Skeletal Vibrations | 790 - 1175 | IR, Raman |

| C-I Stretch | 480 - 600 | IR, Raman |

This data is compiled from general spectroscopic tables and data for similar compounds. nih.govdocbrown.info

X-ray Crystallography Studies of Derived Compounds or Intermediates for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is exceptionally valuable for studying solid derivatives or reaction intermediates derived from it. researchgate.net The crystal structures of related iodo-organic compounds, such as bis(iodomethyl)benzene derivatives, reveal detailed information about bond lengths, bond angles, and intermolecular interactions like halogen bonding (I···I interactions) and hydrogen bonds. nih.gov

For example, if this compound were used to synthesize a more complex, crystalline molecule, X-ray diffraction would provide unambiguous proof of its structure. psu.edu This is particularly important in cases of stereochemistry, where the exact spatial arrangement of atoms cannot be determined by other spectroscopic methods alone. The synthesis of novel nitronyl nitroxides from precursors involving 2,3-bis(hydroxylamino)-2,3-dimethylbutane has been confirmed by X-ray crystallography, showcasing the power of this technique in verifying complex molecular architectures. researchgate.netrsc.org Similarly, intermediates in reactions involving this compound, if they can be crystallized, could be structurally characterized to provide direct evidence for a proposed reaction mechanism.

Surface Science Techniques Applied to Alkyl Iodide Reactions (e.g., TPD, XPS)

Surface science techniques provide molecular-level insights into the reactions of alkyl iodides on solid surfaces, which is fundamental to understanding heterogeneous catalysis and surface modification. Temperature-Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) are two such powerful methods.

In a TPD experiment, a surface with an adsorbed layer of molecules is heated at a controlled rate, and a mass spectrometer detects the molecules that desorb into the gas phase. This reveals the temperatures at which molecules desorb or decompose, providing information about adsorption energies and reaction kinetics. Studies on various alkyl iodides on metal surfaces like copper and aluminum show a general trend: at low temperatures, the molecules adsorb, and upon heating, the carbon-iodine bond cleaves. acs.orgillinois.edu The resulting surface-bound alkyl groups can then undergo further reactions, such as β-hydride elimination to form alkenes. acs.orgresearchgate.net For instance, the reactions of 2-iodopropane (B156323) on a GaAs(100) surface, studied by TPD, showed that the adsorbed 2-propyl species could couple to form 2,3-dimethylbutane or undergo β-hydride elimination to yield propene. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of atoms on a surface. By irradiating the surface with X-rays and analyzing the kinetic energies of the emitted core-level electrons, one can identify the elements present and their oxidation states. In the context of this compound reactions, XPS could be used to monitor the presence of iodine and carbon on the surface and to observe changes in their chemical environment during a reaction. nih.gov For example, XPS studies on the reaction of CH₂I₂ on GaAs(100) have identified chemisorbed CH₂(ads) and I(ads) species on the surface. nih.gov Similar studies with this compound could track the C-I bond cleavage and the subsequent fate of the alkyl and iodide species on the surface.

Table 4: Common Surface Reactions of Alkyl Iodides Studied by TPD and XPS

| Reaction Step | Description | Typical Observation Temperature Range (K) |

| Molecular Adsorption | Alkyl iodide adsorbs onto the surface. | < 150 |

| C-I Bond Scission | The carbon-iodine bond breaks, forming surface-bound alkyl and iodide species. | 120 - 160 |

| Molecular Desorption | Intact alkyl iodide molecules desorb from the surface. | 145 - 240 |

| β-Hydride Elimination | A hydrogen atom from the β-carbon is eliminated, forming a gaseous alkene. | 225 - 550 |

| Reductive Elimination | Surface alkyl groups react with surface hydrogen to form an alkane. | ~560 |

Data compiled from studies on various alkyl iodides on different surfaces. acs.orgillinois.eduresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Iodo 2,3 Dimethylbutane

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like 2-iodo-2,3-dimethylbutane at an atomic level. These theoretical studies complement experimental findings, offering deep insights into phenomena that are difficult to observe directly.

Applications of 2 Iodo 2,3 Dimethylbutane in Complex Organic Synthesis

Role as a Synthetic Intermediate for Highly Branched Alkanes and Derivatives

The primary role of 2-iodo-2,3-dimethylbutane in synthesis is as an intermediate for the introduction of the bulky 2,3-dimethylbutan-2-yl (or tert-hexyl) group. Due to the tertiary nature of the carbon atom bonded to the iodine, it readily undergoes reactions that proceed through a stable tertiary carbocation intermediate.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. youtube.com This high reactivity facilitates nucleophilic substitution (S_N1) and elimination (E1) reactions. testbook.commasterorganicchemistry.com In S_N1 reactions, treatment with a weak nucleophile results in the substitution of the iodine atom, leading to a new highly branched derivative. In E1 reactions, typically favored by heat and non-nucleophilic bases, the compound serves as a precursor to branched alkenes like 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504). masterorganicchemistry.com

Furthermore, this compound can be converted into organometallic reagents, such as a Grignard reagent (R-MgI), by reacting it with magnesium metal in an ether solvent. libretexts.orglibretexts.org This transformation inverts the polarity of the functional carbon, turning it from an electrophile into a potent nucleophile. This organometallic intermediate can then be used to form carbon-carbon bonds with a wide array of electrophiles, yielding more complex, highly branched alkane structures.

Table 1: Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Intermediate | Product Type |

|---|---|---|---|

| S_N1 | Weak nucleophiles (e.g., H₂O, ROH) | Tertiary Carbocation | Tertiary Alcohols, Ethers |

| E1 | Heat, non-nucleophilic base | Tertiary Carbocation | Alkenes |

| Organometallic Formation | Mg, dry ether | - | Grignard Reagent (R-MgI) |

Utility in the Construction of Sterically Hindered Molecular Architectures

Steric hindrance is a powerful tool in organic synthesis used to control reaction selectivity and stabilize reactive species. wikipedia.org The 2,3-dimethylbutan-2-yl group, introduced from this compound, is exceptionally bulky and serves as a "steric shield."

This steric bulk can be exploited to:

Direct reaction pathways: By physically blocking one face of a molecule, the tert-hexyl group can force an incoming reagent to attack from a less hindered direction, thereby controlling regioselectivity or diastereoselectivity in subsequent transformations.

Stabilize reactive intermediates: The bulk can prevent the dimerization or decomposition of highly reactive molecules. For example, attaching this group near a radical center or a coordinatively unsaturated metal can provide kinetic stability. wikipedia.org

Enforce specific conformations: The steric demand of the group can lock a portion of a molecule into a particular three-dimensional arrangement, which is crucial in the design of catalysts, molecular switches, and pharmacologically active compounds.

The significant steric presence of the 2,3-dimethylbutan-2-yl group makes this compound a key reagent for chemists aiming to build molecules with precisely controlled, sterically crowded environments. researchgate.net

Precursor for Advanced Materials and Specialty Chemicals (e.g., in atomic layer deposition)

While alkyl iodides can be precursors for various materials, the specific use of this compound in the fabrication of advanced materials like thin films via Atomic Layer Deposition (ALD) is not widely documented in current literature. ALD precursors typically require a careful balance of volatility and thermal stability, with self-limiting reactivity on the substrate surface. nist.gov Metal-organic compounds are more commonly employed for this purpose. nist.gov

However, as a reactive intermediate, this compound can be used to synthesize more complex specialty chemicals. For instance, its corresponding Grignard reagent could be used in the synthesis of unique ligands for catalysis or in the creation of additives for polymers where its bulky alkyl structure could impart specific physical properties.

Use in Building Blocks for More Complex Carbon Skeletons

In modern organic synthesis, complex molecules are often assembled in a modular fashion using "building blocks"—smaller, well-defined molecular fragments. utexas.edu this compound is an excellent source of the nucleophilic 2,3-dimethylbutan-2-yl building block .

The most common strategy involves its conversion to an organometallic reagent, such as the corresponding Grignard or organolithium reagent. libretexts.orglibretexts.org These reagents are powerful carbon-based nucleophiles that can attack a wide variety of electrophilic carbon atoms, including those in:

Aldehydes and ketones (to form secondary and tertiary alcohols)

Esters and acyl chlorides (to form tertiary alcohols or ketones)

Epoxides (to open the ring and form a new C-C bond)

Carbon dioxide (to form a carboxylic acid)

This utility allows for the direct and efficient incorporation of the highly branched and sterically demanding six-carbon unit into a larger, more complex molecular framework, making this compound a valuable tool for constructing intricate carbon skeletons.

Historical Context and Evolution of Research on Highly Branched Alkyl Iodides

Early Investigations into Alkyl Halide Reactivity and Mechanistic Postulations

The journey into understanding how alkyl halides react began in the late 19th and early 20th centuries. In 1896, German chemist Paul Walden's work on the interconversion of stereoisomers laid the groundwork for investigating the stereochemistry of substitution reactions. jove.comlibretexts.org This pioneering research sparked further investigations over the next few decades to unravel the mechanisms of nucleophilic substitution. libretexts.org

By the 1930s, extensive studies by Edward D. Hughes and Sir Christopher Ingold led to the seminal proposal of two competing mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular). wikipedia.orgrsc.org Their work established that the structure of the alkyl group was a critical determinant of the reaction pathway. rsc.org They categorized reactions based on their kinetic order, noting that some reactions were first-order (rate dependent only on the alkyl halide concentration), while others were second-order (rate dependent on both the alkyl halide and nucleophile concentrations). msu.edumsu.edu

These early investigations established key principles:

Substrate Structure: Methyl and primary alkyl halides were found to react predominantly through the S(_N)2 mechanism, which involves a single, concerted step where the nucleophile attacks as the leaving group departs. msu.edupdx.edu In contrast, tertiary alkyl halides were observed to be essentially unreactive under S(_N)2 conditions due to steric hindrance. msu.edumsu.edumsu.edu

Leaving Group Ability: The nature of the halogen was also identified as a crucial factor. The reactivity of alkyl halides was found to increase down the group, in the order R-Cl < R-Br < R-I. msu.edumsu.edu This trend reflects both the decreasing strength of the carbon-halogen bond and the increasing stability of the resulting halide anion. msu.edu Alkyl iodides were thus identified as the most reactive members of this functional class. msu.edumsu.edu

Seminal Studies on Tertiary Alkyl Iodides and Their Unique Reactivity

Tertiary alkyl halides, particularly iodides like 2-iodo-2,3-dimethylbutane, became subjects of intense study due to their distinct reactivity, which contrasted sharply with their primary and secondary counterparts. These compounds favor the S(_N)1 and E1 (elimination, unimolecular) pathways, which proceed through a two-step mechanism. pdx.edunumberanalytics.comalevelchemistry.co.uk

The defining feature of the S(_N)1 mechanism is the initial, rate-determining step: the spontaneous dissociation of the alkyl halide to form a carbocation intermediate and a halide ion. msu.edualevelchemistry.co.uk This step is favored in tertiary systems because they form the most stable carbocations. msu.edupdx.edu The high reactivity of tertiary alkyl iodides is a consequence of the excellent leaving group ability of the iodide ion combined with the inherent stability of the tertiary carbocation formed. msu.edupdx.edu

A classic example is the solvolysis of this compound, where the solvent acts as the nucleophile. In a solvent like acetic acid, the reaction proceeds via an S(_N)1 mechanism. chegg.com The iodide ion first departs, creating a tertiary carbocation (the 2,3-dimethyl-2-butyl cation). chegg.com This intermediate can then be attacked by the solvent or undergo elimination, leading to a mixture of products. chegg.com

Table 1: Products from the Solvolysis of this compound in Acetic Acid This table is based on the expected products from a typical S(_N)1/E1 reaction under these conditions.

| Product Name | Reaction Type |

| 1,1,2-trimethylpropyl acetate (B1210297) | S(_N)1 (Substitution) |

| 2,3-dimethyl-1-butene (B117154) | E1 (Elimination) |

| 2,3-dimethyl-2-butene (B165504) | E1 (Elimination) |

Data derived from the general principles of S(_N)1/E1 reactions for this substrate. chegg.com

The study of the closely related tert-amyl cation (2-methyl-2-butyl cation), which can be generated from 2-iodo-2-methylbutane, has provided deep insights into the behavior of these intermediates. acs.orgsciencemadness.orgresearchgate.net Research has shown that these carbocations are not static and can undergo rapid rearrangements, such as hydride shifts, to form more stable structures, a process that further complicates the product distribution in their reactions. acs.orgresearchgate.netmasterorganicchemistry.com

Impact of Research on this compound and Related Compounds on Organic Chemistry Theory

The investigation of highly branched tertiary alkyl iodides like this compound has had a profound impact on the development of fundamental theories in organic chemistry.

Steric Effects: The stark difference in reactivity between tertiary halides and their less substituted analogues provided compelling evidence for the concept of steric hindrance. msu.eduacs.org The bulky alkyl groups surrounding the electrophilic carbon in compounds like this compound physically block the backside attack required for an S(_N)2 reaction, leaving the ionization-based S(_N)1 pathway as the only viable substitution mechanism. msu.edumsu.edu This principle is now a cornerstone for predicting reaction outcomes.

Carbocation Chemistry: The study of S(_N)1 reactions of tertiary halides was instrumental in establishing the existence and behavior of carbocations as reactive intermediates. msu.edu The formation of multiple products (both substitution and elimination) from a single reactant, as seen with this compound, could only be explained by a common intermediate. chegg.com Furthermore, the observation of rearranged products in related systems, such as the formation of this compound from the addition of HI to 3,3-dimethylbut-1-ene, solidified the theory of carbocation rearrangements (e.g., 1,2-hydride and 1,2-methyl shifts) as a fundamental process driven by the pursuit of greater stability. doubtnut.comyoutube.com

Solvent Effects: Research into the solvolysis of these compounds highlighted the critical role of the solvent in facilitating the reaction. msu.edu It became clear that polar, protic (ionizing) solvents are necessary to stabilize the charged transition state and the resulting carbocation and halide ion in the S(_N)1 pathway. msu.edumdpi.comresearchgate.net This line of inquiry led to quantitative methods for describing solvent effects, such as the Grunwald-Winstein equation, which correlates reaction rates with the ionizing power of the solvent, a major theoretical advance in physical organic chemistry. masterorganicchemistry.commdpi.com

Future Research Directions and Emerging Trends in 2 Iodo 2,3 Dimethylbutane Chemistry

Development of Novel and More Efficient Synthetic Routes to 2-Iodo-2,3-dimethylbutane

The synthesis of tertiary alkyl iodides like this compound traditionally relies on methods such as the reaction of the corresponding alcohol (2,3-dimethyl-2-butanol) with hydroiodic acid. aip.org However, these methods can involve harsh acidic conditions. Future research is geared towards developing milder, more efficient, and selective synthetic routes with improved atom economy and functional group tolerance.

Key areas of development include:

Halogen Exchange Reactions: A promising direction is the conversion of other alkyl halides, such as the corresponding fluorides or chlorides, into this compound. Research has shown that primary, secondary, and tertiary alkyl fluorides can react with lithium iodide to yield the corresponding iodides selectively. organic-chemistry.org Similarly, titanocene-catalyzed halogen exchange from alkyl fluorides represents another advanced method, though for fluorine/iodine exchange, a catalyst may not be necessary. organic-chemistry.org

Decarboxylative Iodination: Methods involving the iododecarboxylation of aliphatic carboxylic acid derivatives are emerging. For instance, N-(acyloxy)phthalimides, derived from carboxylic acids, can undergo iododecarboxylation using lithium iodide under visible light photoredox catalysis to produce tertiary alkyl iodides. organic-chemistry.org This approach allows access to these iodides from readily available carboxylic acid precursors.

From Alcohols under Mild Conditions: While classical methods exist, continuous refinement is sought. The use of a CeCl₃·7H₂O/NaI system offers an exceedingly mild method for preparing iodides from a wide variety of alcohols. organic-chemistry.org Adapting such systems specifically for hindered tertiary alcohols like 2,3-dimethyl-2-butanol (B1346969) could provide a more benign alternative to strong acids.

| Precursor Type | Reagents/Conditions | Advantages & Research Focus |

| Tertiary Alcohols | HI or CeCl₃·7H₂O/NaI | Developing milder, non-acidic conditions to improve functional group compatibility. |

| Other Alkyl Halides | LiI for alkyl fluorides | Catalyst-free, selective conversion; exploring broader substrate scope. |

| Carboxylic Acids | N-(acyloxy)phthalimide, LiI, blue light | Access from different starting materials; improving efficiency of photoredox systems. |

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

The steric hindrance in this compound disfavors SN2 reactions and often leads to elimination byproducts in ionic pathways. Consequently, a major trend is the exploration of radical-mediated reactions, which are less sensitive to steric bulk.

Radical-Mediated C-C Bond Formation: Visible-light photoredox catalysis has become a powerful tool for generating alkyl radicals from alkyl halides. nih.gov This allows for transformations that are otherwise challenging. For example, the palladium-catalyzed Heck reaction of unactivated tertiary alkyl halides with alkenes can be achieved at room temperature under visible light, enabling the formation of complex alkenes with quaternary centers. nih.govnih.gov

Carbonylation Reactions: Copper-catalyzed carbonylation of unactivated tertiary alkyl iodides is an area of active research. uic.edu These methods allow for the incorporation of a carbonyl group to form amides, esters, and other carbonyl compounds, expanding the synthetic utility of this compound. uic.eduacs.org

C-N Bond Formation: Forming sterically congested C(sp³)-N bonds is a significant challenge. nih.gov Novel transition-metal-free methods, such as reacting alkyl iodides with diazonium salts via a halogen-atom transfer (XAT) process, are being developed to create tertiary alkyl amines. nih.gov Additionally, palladium-catalyzed coupling of tertiary alkyl bromides with imines has been reported, and extending this to iodides is a logical next step. walisongo.ac.id

Photocatalytic C–H Functionalization: The direct coupling of tertiary alkyl halides with electron-rich heterocycles can be promoted by visible-light photoredox catalysis. researchgate.net This allows for the direct alkylation of heteroaromatic compounds, creating quaternary centers adjacent to the heterocycle. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Techniques for Alkyl Halides

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. organic-chemistry.org The application of these techniques to reactions involving alkyl halides is a rapidly growing field.

Safer Handling of Reactive Intermediates: Reactions involving the generation of highly reactive species like alkyl radicals or organometallics from this compound can be managed more safely in continuous flow reactors, where small volumes are reacting at any given time. researchgate.net

Enhanced Reaction Efficiency and Scalability: Many transformations, such as halogen exchange or coupling reactions, suffer from long reaction times in batch mode. thieme-connect.de Continuous flow setups, sometimes using packed-bed reactors with heterogeneous catalysts or reagents, can dramatically reduce reaction times and allow for straightforward scaling by simply running the system for longer. akjournals.comacs.org For example, a protocol for C(sp³)–C(sp³) bond formation using organozinc reagents from alkyl halides has been fully automated in a flow system, enabling library synthesis and gram-scale production. nih.gov

Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. rsc.org This could be applied to a sequence where this compound is first generated in one reactor module and then immediately consumed in a subsequent coupling reaction in a second module.

| Technology | Application to this compound Chemistry | Key Advantages |

| Flow Chemistry | Synthesis and subsequent reactions (e.g., coupling, amination). | Improved safety, faster reaction times, enhanced heat/mass transfer, easier scale-up. organic-chemistry.orgthieme-connect.de |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. | Rapid optimization, efficient exploration of chemical space. nih.gov |

| Packed-Bed Reactors | Use of heterogeneous bases or catalysts for alkylation or coupling. | Simplified purification, potential for catalyst recycling. akjournals.com |

Catalyst Development for Transformations Involving this compound

The success of novel transformations involving the sterically demanding this compound hinges on the development of highly active and selective catalysts. Research is focused on various transition metals to overcome the challenges posed by tertiary alkyl halides.

Palladium Catalysis: Palladium complexes are ubiquitous in cross-coupling. sigmaaldrich.comrsc.org For tertiary halides, research is focused on developing ligands that promote efficient oxidative addition and prevent beta-hydride elimination. Systems for Heck reactions nih.gov and thermal coupling with nitrogen nucleophiles walisongo.ac.id have been developed, with future work aimed at broadening the scope and improving efficiency.

Nickel and Iron Catalysis: Nickel and iron are more earth-abundant and cost-effective alternatives to palladium. Nickel-catalyzed cross-electrophile coupling reactions are effective for generating C(sp²)–C(sp³) bonds. nih.gov Iron catalysts have been developed for the borylation of unactivated tertiary alkyl chlorides, a methodology that could be adapted for iodides. chinesechemsoc.org

Copper Catalysis: Copper catalysts are particularly effective in atom transfer radical addition (ATRA) and carbonylation reactions. uic.edud-nb.info Developing new ligand systems for copper is crucial for promoting the alkenylation of tertiary alkyl halides and other radical-mediated transformations. d-nb.info

Advanced Spectroscopic or Computational Methodologies Applied to Highly Branched Alkyl Halide Systems

A deeper understanding of the structure, energetics, and reaction mechanisms of highly branched systems like this compound is essential for rational design of new reactions and catalysts.

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routine quora.comijrpr.com, advanced mass spectrometry methods are being used to identify halogenated compounds and their reaction products in complex mixtures. jove.comnih.gov In-situ spectroscopic monitoring can provide real-time data on reaction kinetics and the formation of transient intermediates, which is particularly valuable for optimizing flow chemistry processes. researchgate.net

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental studies. ijrpr.com These tools can be used to:

Calculate the energetics of different reaction pathways (e.g., ionic vs. radical).

Model the transition states of catalytic cycles to understand catalyst and substrate effects.

Predict the stereochemical outcomes of reactions.

Rationalize the reactivity of sterically hindered substrates like this compound, guiding the development of new catalysts and reaction conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。